2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine
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Overview
Description
2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a larger class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with halogenated aromatic compounds in the presence of a base. For example, the Jacobsen cyclization method uses aqueous potassium ferricyanide as an oxidant to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemistry: In chemistry, 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly as an inhibitor of enzymes such as acetylcholinesterase. This makes it a potential candidate for the development of treatments for neurodegenerative diseases like Alzheimer’s .
Medicine: In medicinal chemistry, derivatives of this compound have been explored for their antimicrobial, anticancer, and anti-inflammatory properties. These compounds are being investigated for their potential as therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
2H-Benzo[b][1,4]thiazin-3(4H)-one: Another thiazole derivative with similar biological activities.
1,4-Benzoxazin-3(4H)-one: A related compound with applications in medicinal chemistry and materials science
Uniqueness: 2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine is unique due to its specific ring structure, which imparts distinct electronic and steric properties. This uniqueness allows for the development of derivatives with tailored biological and chemical activities .
Properties
CAS No. |
36338-76-8 |
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Molecular Formula |
C9H6N2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
2H-[1,3]thiazolo[4,5-h][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-7-9(13-5-11-7)8-6(1)10-3-4-12-8/h1-4H,5H2 |
InChI Key |
RCJHSOIWXBNXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=NC=CSC3=C2S1 |
Origin of Product |
United States |
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